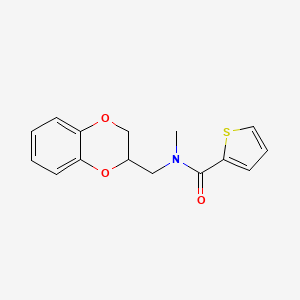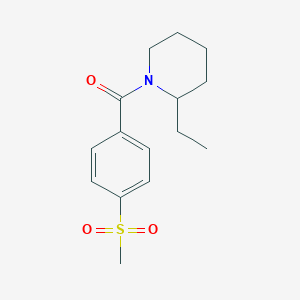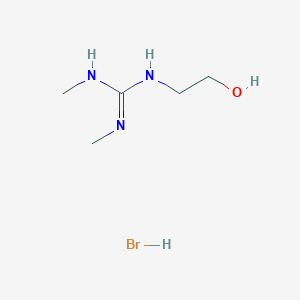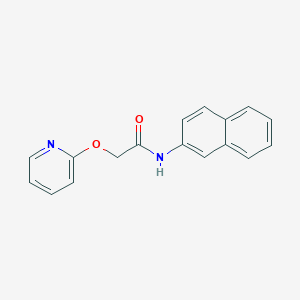
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DBMPS and is a potent inhibitor of the calcium release-activated calcium (CRAC) channel.
作用機序
DBMPS inhibits the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel by binding to the STIM1 protein, which is involved in the activation of the channel. This binding prevents the activation of the channel, leading to a decrease in calcium influx into the cell. This decrease in calcium influx has been shown to have various physiological effects, including the inhibition of T-cell activation and mast cell degranulation.
Biochemical and Physiological Effects:
DBMPS has been shown to have various biochemical and physiological effects. Its inhibition of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel has been shown to decrease calcium influx into the cell, leading to the inhibition of T-cell activation and mast cell degranulation. Additionally, DBMPS has been shown to have anti-inflammatory effects, which may have therapeutic potential in various diseases such as asthma and autoimmune disorders.
実験室実験の利点と制限
DBMPS has several advantages for lab experiments. It is a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, DBMPS has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, DBMPS has some limitations for lab experiments. Its potency as an inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel may make it difficult to determine the specific effects of the channel on physiological processes. Additionally, the synthesis of DBMPS can be challenging, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of DBMPS. One potential direction is the development of more potent inhibitors of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel. Additionally, DBMPS may have potential applications in the treatment of various diseases such as asthma, autoimmune disorders, and cancer. Further research is needed to determine the specific effects of DBMPS on these diseases and to develop effective treatments. Finally, the biochemical and physiological effects of DBMPS need to be further studied to determine its potential applications in various fields.
合成法
The synthesis of DBMPS involves the reaction of 1-benzofuran-5-sulfonyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is then purified using column chromatography. This process yields DBMPS as a white solid with a purity of over 95%.
科学的研究の応用
DBMPS has been extensively studied in recent years due to its potential applications in various fields. It has been shown to be a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which is involved in various physiological processes such as T-cell activation and mast cell degranulation. DBMPS has been used to study the role of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel in these processes, and its inhibition has been shown to have therapeutic potential in various diseases such as asthma, autoimmune disorders, and cancer.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-16-6-4-14(5-7-16)18-3-2-11-20(18)25(21,22)17-8-9-19-15(13-17)10-12-24-19/h4-9,13,18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYNNJISVOHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)